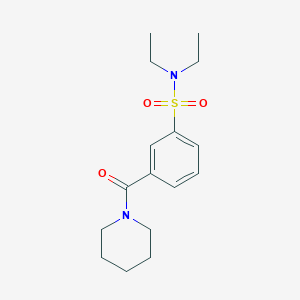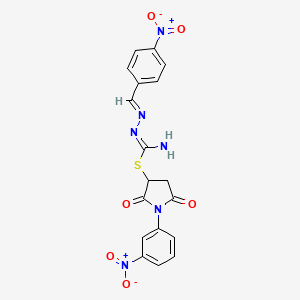![molecular formula C18H19FN2S2 B5723770 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained interest in scientific research due to its potential therapeutic applications.
作用机制
TFMPP acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are predominantly found in the central nervous system. The activation of these receptors by TFMPP leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in the modulation of various physiological processes. The exact mechanism of action of TFMPP is still under investigation.
Biochemical and Physiological Effects
Research has shown that TFMPP has various biochemical and physiological effects, including increased locomotor activity, altered food intake, and modulation of mood and anxiety. TFMPP has been shown to increase the release of dopamine and norepinephrine, leading to increased locomotor activity. Additionally, TFMPP has been shown to alter food intake, leading to decreased appetite and weight loss. TFMPP has also been shown to modulate mood and anxiety, leading to potential therapeutic applications in the treatment of depression and anxiety disorders.
实验室实验的优点和局限性
TFMPP has various advantages and limitations for lab experiments. One advantage is its ability to selectively target the 5-HT1B and 5-HT2C receptors, allowing for the specific modulation of these receptors. Additionally, TFMPP has been shown to have a relatively low toxicity profile, making it a viable option for in vitro and in vivo studies. However, one limitation is its potential for abuse, as TFMPP has been used as a recreational drug. Another limitation is the lack of available research on the long-term effects of TFMPP use.
未来方向
There are various future directions for TFMPP research, including further investigation into its potential therapeutic applications in the treatment of anxiety, depression, and obesity. Additionally, research is needed to better understand the mechanism of action of TFMPP and its interaction with other neurotransmitter systems. Further studies are also needed to investigate the long-term effects of TFMPP use and its potential for abuse. Overall, TFMPP shows promise as a potential therapeutic agent and warrants further investigation in the field of pharmacology and neuroscience.
合成方法
TFMPP can be synthesized through various methods, including the reaction between 4-fluoronitrobenzene and 4-(methylthio)phenyl isothiocyanate in the presence of a base. Another method involves the reaction between 1-(4-fluorophenyl)piperazine and 4-(methylthio)phenyl isothiocyanate in the presence of a base. These methods result in the formation of TFMPP as a white crystalline powder.
科学研究应用
TFMPP has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. Research has shown that TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. Due to its interaction with these receptors, TFMPP has shown potential in the treatment of various disorders, including anxiety, depression, and obesity.
属性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2S2/c1-23-17-8-2-14(3-9-17)18(22)21-12-10-20(11-13-21)16-6-4-15(19)5-7-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRPLVRQNYOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)